Etimizol (4,5-di(N-methylcarbamoyl)-1-ethyl-imidazole) is an imidazole derivative functioning as a purinergic direct-acting respiratory analeptic, nonselective phosphodiesterase (PDE) inhibitor, and cognitive enhancer . Unlike traditional methylxanthines, Etimizol acts as a specific ligand for protein kinase CK2 (casein kinase II), modulating chromatin transcription in neural tissues [1]. In procurement and material selection, its value lies in its dual capacity to stimulate the medullary respiratory centers while simultaneously exerting a mild depressant effect on the cerebral cortex, avoiding the convulsant toxicity typical of classical analeptics like pentylenetetrazol [1]. Furthermore, its solubility profile in organic solvents like ethanol (up to 33.3 mg/mL) simplifies formulation and laboratory workflows compared to poorly soluble xanthine benchmarks .
Substituting Etimizol with common in-class respiratory stimulants such as theophylline (a methylxanthine) or pentylenetetrazol (a tetrazole derivative) fundamentally compromises both processability and pharmacological fidelity [1]. While pentylenetetrazol and bemegride act as potent convulsants that hyperstimulate the cerebral cortex and spinal cord at high doses, Etimizol specifically depresses the cerebral cortex, providing a non-convulsant safety window critical for neuroprotective and post-hypoxic amnesia models [1]. Chemically, theophylline requires complexation (e.g., into aminophylline) or elevated temperatures to achieve workable solubility in polar solvents, whereas Etimizol's bis(methylamide) structure ensures ready dissolution in standard laboratory alcohols . Furthermore, generic PDE inhibitors lack Etimizol's specific activation of the adrenocorticotropic pituitary function and its targeted modulation of chromatin-associated CK2 [1].
In comparative neuropharmacological models, classical analeptics like bemegride and pentylenetetrazol exhibit dose-dependent convulsant activity by aggressively stimulating the cerebral cortex and spinal cord [1]. In contrast, Etimizol demonstrates a fundamentally divergent mechanism: while it activates the reticular formation of the brain stem to drive respiratory rate, it simultaneously exerts a mild depressing effect on the cerebral cortex [1]. This distinct bifurcation prevents the induction of seizures even at elevated systemic doses, rendering it a safer precursor or reference standard in neuroprotective and anti-amnesia assay development compared to tetrazole derivatives [2].
| Evidence Dimension | Cortical excitability and convulsant threshold |
| Target Compound Data | Etimizol: Mild depressing effect on the cerebral cortex; non-convulsant |
| Comparator Or Baseline | Bemegride / Pentylenetetrazol: Potent stimulation of the cerebral cortex and spinal cord causing convulsions at high doses |
| Quantified Difference | Complete divergence in cortical excitability (depressant vs. convulsant) |
| Conditions | In vivo neuropharmacological toxicity models |
Buyers developing post-hypoxic recovery models or neuroprotective formulations must select Etimizol to avoid the confounding seizure-inducing toxicity inherent to generic tetrazole analeptics.
Etimizol serves as a highly specific ligand and modulator of multifunctional protein kinase C K2 (casein kinase II) [1]. In vivo studies demonstrate that systemic administration of Etimizol (3 mg/kg) stimulates CK2 activity and the transcriptional ability of chromatin in the cortex and hippocampus[2]. This targeted activation initiates at 30 minutes, peaks at 60 minutes, and sustains for up to 180 minutes [2]. Standard PDE inhibitors like theophylline do not share this specific chromatin-level CK2 activation pathway, making Etimizol an irreplaceable molecular tool for investigating long-term memory consolidation and neuroplasticity [1].
| Evidence Dimension | Chromatin-associated CK2 activation duration |
| Target Compound Data | Etimizol (3 mg/kg): Peak CK2 and transcriptional activation at 60 min, lasting up to 180 min |
| Comparator Or Baseline | Generic PDE inhibitors (e.g., Theophylline): Lack specific CK2-driven chromatin transcription mechanisms |
| Quantified Difference | Sustained 180-minute targeted CK2 activation unique to Etimizol |
| Conditions | In vivo rat cortex and hippocampus models (3 mg/kg dosing) |
For neurobiological research targeting CK2-mediated gene expression and memory consolidation, Etimizol provides a validated, time-calibrated activation profile that generic nootropics cannot replicate.
The physical chemistry of Etimizol offers distinct quantitative advantages in laboratory and industrial processing compared to theophylline . Theophylline is only slightly soluble in 95% ethanol and water at room temperature, often necessitating the synthesis of ethylenediamine complexes (aminophylline) to achieve workable aqueous or alcoholic concentrations [1]. Etimizol, owing to its 1-ethylimidazole-4,5-dicarboxylic acid bis(methylamide) structure, achieves a high solubility of up to 33.3 mg/mL (approximately 158 mM) in standard ethanol . This allows for direct, high-concentration stock solution preparation without the need for heating, complexation, or extreme pH adjustments.
| Evidence Dimension | Room temperature solubility in ethanol |
| Target Compound Data | Etimizol: ≥ 33.3 mg/mL (158 mM) |
| Comparator Or Baseline | Theophylline: Slightly soluble (typically < 10 mg/mL without heating or complexation) |
| Quantified Difference | >3-fold higher baseline solubility in standard organic solvents |
| Conditions | Standard laboratory conditions (room temperature ethanol) |
Procurement teams and formulators benefit from Etimizol's ready solubility, reducing preparation time and eliminating the need for secondary complexing agents in assay and formulation workflows.
Beyond its respiratory and cognitive effects, Etimizol acts as a potent stimulator of the adrenocorticotropic function of the pituitary gland [1]. This stimulation leads to a measurable increase in the release of endogenous glucocorticoids into the bloodstream, conferring secondary anti-inflammatory and immunomodulatory properties [1]. Classical respiratory stimulants such as caffeine or pentylenetetrazol do not trigger this specific endocrine cascade [2]. Consequently, Etimizol is highly suited for multi-target therapeutic models, such as those addressing bronchial asthma or post-traumatic inflammation, where both respiratory drive and steroidal anti-inflammatory actions are required [1].
| Evidence Dimension | Pituitary adrenocorticotropic activation |
| Target Compound Data | Etimizol: Actively stimulates pituitary release of glucocorticoids |
| Comparator Or Baseline | Pentylenetetrazol / Caffeine: Pure CNS/respiratory stimulation without direct adrenocorticotropic activation |
| Quantified Difference | Presence vs. absence of endogenous glucocorticoid elevation |
| Conditions | In vivo systemic administration |
Researchers modeling complex inflammatory respiratory conditions (like COPD or asthma) must procure Etimizol to accurately replicate the dual analeptic-corticosteroid pathway.
Due to its specific activation of CK2 and lack of convulsant cortical toxicity, Etimizol is a highly suitable reference compound for developing models of post-hypoxic memory consolidation and traumatic brain injury recovery [1].
Its high solubility in ethanol (≥ 33.3 mg/mL) makes Etimizol highly suitable for liquid formulations, in vitro high-throughput screening libraries, and complex solvent systems where standard methylxanthines would precipitate .
Because it simultaneously stimulates the medullary respiratory center and the adrenocorticotropic pituitary axis (releasing glucocorticoids), Etimizol is a highly relevant pharmacological tool for modeling asthma, COPD, and asphyxia interventions [2].